molecular formula C21H17N5O5 B342643 4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

Cat. No.: B342643
M. Wt: 419.4 g/mol
InChI Key: KKHDKDURZXEEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, including nitration, methoxylation, and benzotriazole formationThe final step involves the formation of the benzotriazole ring, which is achieved through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as ultrasonic irradiation and the use of Lewis acidic ionic liquids as catalysts. These methods offer advantages such as higher yields, shorter reaction times, and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. Oxidizing agents such as potassium permanganate may be used for oxidation reactions .

Major Products

The major products formed from these reactions include amines, substituted benzamides, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C21H17N5O5

Molecular Weight

419.4 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C21H17N5O5/c1-30-16-7-5-15(6-8-16)25-23-17-9-4-14(12-18(17)24-25)22-21(27)13-3-10-20(31-2)19(11-13)26(28)29/h3-12H,1-2H3,(H,22,27)

InChI Key

KKHDKDURZXEEJA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.